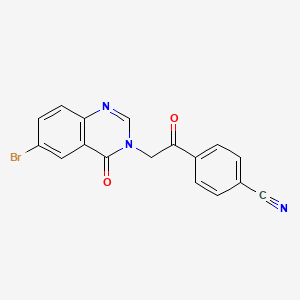

4-((6-Bromo-4-oxo-3(4H)-quinazolinyl)acetyl)benzonitrile

Description

Properties

CAS No. |

284682-49-1 |

|---|---|

Molecular Formula |

C17H10BrN3O2 |

Molecular Weight |

368.2 g/mol |

IUPAC Name |

4-[2-(6-bromo-4-oxoquinazolin-3-yl)acetyl]benzonitrile |

InChI |

InChI=1S/C17H10BrN3O2/c18-13-5-6-15-14(7-13)17(23)21(10-20-15)9-16(22)12-3-1-11(8-19)2-4-12/h1-7,10H,9H2 |

InChI Key |

KMLCCNPHXSWWMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-Bromo-4-oxo-3(4H)-quinazolinyl)acetyl)benzonitrile typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic conditions.

Bromination: The quinazolinone core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo group at the 6-position.

Acetylation: The brominated quinazolinone is then acetylated using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.

Coupling with Benzonitrile: Finally, the acetylated quinazolinone is coupled with benzonitrile under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromo Position

The bromine atom at the 6-position of the quinazolinone ring undergoes nucleophilic substitution, a key pathway for generating analogs with enhanced bioactivity:

-

Mechanistic Insight : The electron-withdrawing effect of the 4-oxo group activates the bromo substituent for substitution, enabling reactions with nucleophiles like amines or alkoxides.

-

Biological Relevance : Substitution at this position improves EGFR kinase inhibition and cytotoxicity against cancer cell lines (e.g., IC₅₀ values < 1 μM for 6-amino analogs) .

Acetyl Group Reactivity

The acetyl group (-COCH₂-) participates in condensation and nucleophilic addition reactions:

Key Reactions:

-

Knoevenagel Condensation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under basic conditions to form α,β-unsaturated ketones.

-

Nucleophilic Addition : Grignard reagents (e.g., CH₃MgBr) add to the carbonyl, forming tertiary alcohols.

Example :

Nitrile Group Transformations

The benzonitrile moiety undergoes hydrolysis and reduction:

-

Hydrolysis Mechanism : Acidic conditions protonate the nitrile, followed by water attack to form intermediates en route to amides/acids .

Quinazolinone Ring Modifications

The 4-oxo group enables cyclization and oxidation:

-

Cyclization with Hydrazines : Forms fused pyrazole or triazole rings under reflux (e.g., with hydrazine hydrate) .

-

Oxidation : MnO₂ oxidizes the 3,4-dihydroquinazoline ring to aromatic quinazolines .

Example Synthesis :

Biological Activity Correlation

Structural modifications influence pharmacological profiles:

| Derivative | Modification | Activity (IC₅₀) |

|---|---|---|

| 6-Methoxy | Bromo → OMe | Anticancer: 0.45 μM (MCF-7) |

| 6-Iodo | Bromo → I | EGFR inhibition: 0.2 μM |

| Nitrile → Amide | Hydrolysis | Improved solubility, retained cytotoxicity |

-

Key Finding : Electron-withdrawing groups (e.g., Br, I) at position 6 enhance kinase inhibition, while nitrile hydrolysis improves pharmacokinetics .

Comparative Reactivity Table

| Functional Group | Reactivity | Preferred Conditions |

|---|---|---|

| 6-Bromo | High (SNAr) | Polar aprotic solvents, 60–100°C |

| Acetyl | Moderate (condensation) | Basic/acidic, room temp to reflux |

| Nitrile | Low (requires harsh hydrolysis) | Strong acid/base, high temp |

Scientific Research Applications

4-((6-Bromo-4-oxo-3(4H)-quinazolinyl)acetyl)benzonitrile has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anticancer and antibacterial properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((6-Bromo-4-oxo-3(4H)-quinazolinyl)acetyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Quinazolinone Derivatives

Compound A : 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)benzonitrile (C₁₅H₉N₃O)

- Key Differences: Lacks bromine and acetyl groups. Directly links the quinazolinone to benzonitrile via a single bond.

- Implications: Reduced molecular weight (239.25 g/mol) and lipophilicity compared to the target compound. Potential for weaker halogen-bonding interactions due to absence of bromine .

Compound B : 4-[7-Hydroxy-4-oxo-2-(propan-2-yl)quinazolin-3(4H)-yl]benzonitrile

- Key Differences :

- Hydroxy group at position 7 and isopropyl substituent at position 2.

- Implications :

Compound C : 4-(6-Bromo-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzonitrile

- Key Differences :

- Hydroxy group at position 3 instead of an acetyl linkage.

- Implications: Increased polarity and hydrogen-bond donor capacity. Potential differences in pharmacokinetics (e.g., solubility) .

Functional Group Variations

Compound D : 4-[(2-Bromo-4-hydroxybenzyl)(4H-1,2,4-triazol-4-yl)amino]benzonitrile

- Key Differences :

- Incorporates a triazole ring and hydroxybenzyl group .

- Implications: Triazole enables π-π stacking and metal coordination.

Compound E : 4-(4-Bromo-1-methyl-1H-imidazol-5-yl)benzonitrile derivatives

Key Observations :

- The acetyl group in the target compound may balance flexibility and steric hindrance, optimizing receptor binding.

- Bromine enhances halogen-bonding interactions, critical for target engagement in enzyme inhibition .

- Triazole-containing analogs (e.g., 1c, 1h) demonstrate superior cytotoxicity, suggesting the importance of heterocyclic substituents .

Q & A

Q. Basic

- NMR/IR : Use H/C NMR to confirm the presence of the quinazolinone core (δ 7.5–8.5 ppm for aromatic protons) and the benzonitrile group (C≡N stretch at ~2230 cm⁻¹ in IR) .

- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight (expected m/z ~413 for C₁₉H₁₁BrN₃O₂).

- X-ray Crystallography : For structural elucidation, use SHELX programs (e.g., SHELXL for refinement). Crystallize the compound in DMSO/ethanol mixtures, and collect data at 296 K for optimal resolution .

What strategies address contradictions in reported degradation pathways of brominated quinazolinones?

Advanced

Degradation studies of related brominated compounds show divergent pathways: aerobic conditions favor benzoic acid formation, while anaerobic conditions yield catechol derivatives . To resolve contradictions:

- Experimental Design : Conduct parallel stability tests under varying pH, temperature, and oxygen levels.

- Analytical Validation : Use LC-MS/MS to track intermediate species. For example, monitor catechol via its characteristic UV absorbance at 275 nm.

- Computational Modeling : Apply DFT calculations to predict thermodynamic stability of degradation products under different conditions.

How can SHELX software improve crystallographic refinement of this compound, and what challenges arise?

Advanced

SHELXL is widely used for small-molecule refinement due to its robust handling of twinning and high-resolution data . Key considerations:

- Data Collection : Ensure crystal quality (e.g., low mosaicity) to avoid artifacts.

- Refinement Challenges : Address disorder in the acetylbenzonitrile moiety by applying restraints to bond lengths and angles.

- Validation : Use the CCDC database to compare bond distances/angles with similar quinazolinone derivatives .

What methodologies are recommended for studying this compound’s interaction with mitochondrial electron transport chains?

Advanced

Related cytochrome b inhibitors (e.g., QNZ-46) bind to the ubiquinol-binding site in Complex III, disrupting electron flow . To assess activity:

- Enzyme Assays : Measure NADH oxidation rates in isolated mitochondria using spectrophotometry (λ = 340 nm).

- Inhibitor Titration : Compare IC₅₀ values with known inhibitors like antimycin A.

- Molecular Docking : Use AutoDock Vina to simulate binding interactions, focusing on hydrogen bonding with the quinazolinone carbonyl and bromine’s hydrophobic effects .

How can regioselectivity issues in cycloaddition reactions during synthesis be controlled?

Advanced

Cycloadditions involving benzonitrile oxides often favor 4-acyl regioisomers due to electronic effects . To enhance selectivity:

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to coordinate with the nitrile group, directing attack to the desired position.

- Microwave Synthesis : Apply microwave irradiation (100–150°C, 30 min) to accelerate kinetics and reduce side reactions.

What analytical techniques are critical for detecting trace impurities in this compound?

Q. Basic

- HPLC-PDA : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) to separate impurities. Monitor at 254 nm for quinazolinone absorption.

- ICP-MS : Quantify residual bromine or palladium from synthesis (detection limit ~0.1 ppm).

- 1D/2D NMR : Identify stereochemical impurities (e.g., diastereomers) via NOESY/ROESY experiments .

How does the bromine substituent influence the compound’s bioactivity and stability?

Q. Advanced

- Bioactivity : Bromine enhances lipophilicity, improving membrane permeability. Compare IC₅₀ values of brominated vs. non-brominated analogs in cellular assays .

- Stability : The C-Br bond is susceptible to hydrolysis under basic conditions. Perform accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring .

What computational tools can predict the compound’s pharmacokinetic properties?

Q. Advanced

- ADMET Prediction : Use SwissADME to estimate logP (~3.2), BBB permeability, and CYP450 inhibition.

- Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB ID: 1BM0) to assess plasma protein binding .

How can contradictory cytotoxicity data in different cell lines be reconciled?

Q. Advanced

- Cell Line Profiling : Test the compound in panels of cancer (e.g., HeLa, MCF-7) and normal (e.g., HEK293) cells.

- Mechanistic Studies : Perform RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2).

- Metabolic Profiling : Use Seahorse XF Analyzer to measure OCR (oxygen consumption rate) and ECAR (extracellular acidification rate) to assess mitochondrial vs. glycolytic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.